Enhanced Reactivity in Suzuki-Miyaura Cross-Coupling vs. Bromo Analogs
The iodine substituent at the 3-position of 3-Iodo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine is a superior leaving group in palladium-catalyzed cross-coupling reactions compared to bromine or chlorine. A foundational study on 3-iodoimidazo[1,2-a]pyridines demonstrated that the Suzuki-Miyaura reaction proceeds with high efficiency, a reactivity profile not achievable with less reactive 3-bromo analogs under identical mild conditions. While specific yield data for the exact title compound is not available in the public domain, the class-level inference from related 3-iodoimidazo[1,2-a]pyridines indicates that reaction yields are significantly higher (often >80%) and reaction times are shorter compared to their 3-bromo counterparts, which require harsher conditions and often give lower yields [1]. The nature of the 2-substituent also influences reactivity, with electron-donating groups like the 4-methoxyphenyl group generally enhancing the reaction rate [2].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Efficiency (Yield) |
|---|---|
| Target Compound Data | Not reported for the exact compound; Class-level observation: Yields >80% are typical for 3-iodoimidazo[1,2-a]pyridines under optimized conditions [1]. |
| Comparator Or Baseline | 3-Bromoimidazo[1,2-a]pyridine analogs: Require harsher conditions, often resulting in lower yields (<60%) [1]. |
| Quantified Difference | Approximately >20% yield improvement under comparable, mild conditions (Class-level inference). |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling; strong bases like K2CO3 or Cs2CO3 in solvents such as DME or DMF [REFS-1, REFS-2]. |
Why This Matters
For procurement, this ensures efficient and high-yielding downstream synthesis, reducing material waste and cost in multi-step medicinal chemistry campaigns.
- [1] Enguehard, C.; Renou, J. L.; Collot, V.; Hervet, M.; Rault, S.; Gueiffier, A. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. J. Org. Chem. 2000, 65 (20), 6572-6575. View Source
- [2] SciencePlus. The influence of base and solvent in Suzuki cross-coupling reaction on various 2-substituted-3-iodoimidazo[1,2-a]pyridines was reported. The reactivity was largely influenced by nature of the substituent. https://scienceplus.abes.fr (accessed 2026-04-21). View Source
